6-Isobutylpyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBBMKOLVXWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Isobutylpyrimidin 4 Ol Analogues in Defined Mechanistic Systems
Design and Synthesis of Structure-Activity Relationship Libraries of 6-Isobutylpyrimidin-4-ol Derivatives
The foundation of structure-activity relationship (SAR) studies lies in the systematic design and synthesis of analogue libraries, allowing researchers to correlate specific structural modifications with changes in biological activity. For this compound, this involves creating a diverse collection of related compounds by altering various parts of the molecule. The synthesis of such libraries often employs methods like cyclocondensation reactions, which can build the core pyrimidine (B1678525) ring from precursors like β-keto esters and amidines. nih.gov Modern synthetic approaches may utilize ultrasound irradiation or greener, cost-effective methods like tandem annulation-oxidation to efficiently produce a wide array of substituted pyrimidines. nih.gov
To understand the role of different regions of the this compound scaffold, a library of derivatives is synthesized with systematic variations of substituents on the pyrimidine ring. This process helps to map out the chemical space around the core structure and identify key interactions responsible for its biological effects. The steric and electronic properties at positions C-2 and C-4, for instance, can be varied to investigate their effect on potency and selectivity. researchgate.net
Common synthetic strategies for achieving this diversity include:
Cyclocondensation Reactions: This is a fundamental method for constructing the pyrimidine ring itself, allowing for the incorporation of various substituents from the initial building blocks. For example, reacting different chalcones and benzamidine (B55565) hydrochloride can yield a wide array of substituted pyrimidines. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the pyrimidine ring, often after converting a hydroxyl group into a better leaving group like a tosylate. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidine intermediates are highly versatile for introducing nucleophiles. For example, a chlorine atom at the C-2 or C-4 position can be displaced by various amines, alcohols, or thiols to generate diverse analogues. nih.govmdpi.com
The isobutyl group at the C-6 position is a defining feature of the parent compound. Its size, shape, and electronic nature are critical determinants of the molecule's interaction with biological targets. The branched nature of the isobutyl group imparts specific conformational constraints that differ from a linear alkyl chain. This can influence how the molecule fits into a binding pocket and the orientation of the pyrimidine ring relative to key residues.
From an electronic standpoint, the isobutyl group is an electron-donating group (EDG). This inductive effect can modulate the electron density of the pyrimidine ring, potentially influencing its reactivity, metabolic stability, and non-covalent interactions (e.g., hydrogen bonding capacity of the ring nitrogens). To explore its importance, SAR studies would involve synthesizing analogues where the isobutyl group is replaced with:
Smaller alkyl groups: (e.g., methyl, ethyl) to probe steric tolerance.
Larger or bulkier groups: (e.g., tert-butyl, cyclohexyl) to define the size limits of the binding pocket.
Linear alkyl chains: (e.g., n-butyl) to assess the importance of the branched structure.
Groups with different electronic properties: (e.g., phenyl, trifluoromethyl) to separate steric from electronic effects.
By comparing the activity of these analogues, researchers can elucidate the precise role of the isobutyl moiety's conformational and electronic characteristics.
A comprehensive SAR library involves introducing a wide range of chemical functionalities at all accessible positions of the pyrimidine ring to probe for new interactions and optimize activity.
C-2 Position: This position is a common site for modification. Starting from a 2-chloropyrimidine (B141910) intermediate, various amines (anilines, piperazines) can be introduced via nucleophilic substitution or palladium-catalyzed amination to explore potential hydrogen bonding or hydrophobic interactions. mdpi.comnih.gov
C-4 Position: The 4-ol (or its tautomeric 4-one form) is a key functional group. It can act as a hydrogen bond donor and acceptor. Modifications can include converting it to an ether (alkoxy or phenoxy groups) or replacing it entirely with an amino group to fundamentally change its interaction profile. nih.gov Complex effects are often observed; for instance, while alkoxy derivatives might be less active than the parent 4-oxo compound, substituted phenoxy groups could enhance activity through new hydrophobic binding. nih.gov
C-5 Position: This position directly neighbors the isobutyl group. Introducing substituents here can influence the orientation of the C-6 group and probe interactions in an adjacent pocket. Studies on related pyrimidines have shown that substitution at C-5 can have dramatic effects; for example, replacing a hydrogen with small alkyl groups like methyl or ethyl can drastically decrease activity, whereas halogen substituents like bromo or iodo may be well-tolerated. nih.gov
C-6 Position: As discussed, this position is crucial. Beyond simple alkyl variations, introducing moieties like alkynyl groups has been shown to be effective in other pyrimidine series, leading to potent inhibitors. nih.gov
The following table summarizes potential modifications for building a diverse SAR library.
| Position | Parent Group | Example Modifications | Synthetic Approach | Rationale for Modification |
| C-2 | H | Amines, Anilines, Morpholine | Nucleophilic Substitution on 2-halo precursor | Explore H-bonding and hydrophobic interactions. mdpi.comnih.gov |
| C-4 | -OH | Alkoxy, Phenoxy, Amino | Williamson Ether Synthesis, Buchwald-Hartwig amination | Alter H-bonding capacity and introduce new binding motifs. nih.gov |
| C-5 | H | Methyl, Ethyl, Bromo, Iodo | Electrophilic Halogenation, Metalation | Probe steric and electronic tolerance near the C-6 substituent. nih.gov |
| C-6 | Isobutyl | n-Butyl, Phenyl, Alkynyl | Ring Synthesis, Cross-Coupling Reactions | Evaluate the importance of the isobutyl group's shape and electronics. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchpublish.com For the this compound series, QSAR models can rationalize the SAR data, predict the activity of unsynthesized analogues, and guide the design of more potent molecules. nih.gov
The development of a QSAR model begins with the calculation of molecular descriptors for each compound in the synthesized library. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. ucsb.edu They can be broadly categorized as:
Constitutional (1D): Descriptors derived directly from the molecular formula, such as molecular weight and atom counts. ucsb.edu
Topological (2D): Descriptors based on the 2D representation of the molecule, describing connectivity and branching.
Geometrical (3D): Descriptors that depend on the 3D coordinates of the atoms, such as molecular surface area and volume.
Electronic: Descriptors related to the electron distribution, such as dipole moment and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
Physicochemical: Descriptors like the logarithm of the partition coefficient (logP), which describes lipophilicity.
Once calculated, these descriptors are used as independent variables in a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates them to the biological activity (the dependent variable). researchpublish.comtandfonline.com The goal is to select a combination of descriptors that best explains the variance in the observed activity. researchpublish.com For example, a model might find that activity is positively correlated with lipophilicity (logP) but negatively correlated with the energy of the LUMO.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance to Activity |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability | Governs reactivity and charge-transfer interactions. ucsb.edu |
| Physicochemical | LogP (Partition Coefficient) | Lipophilicity / Hydrophobicity | Influences membrane permeability and hydrophobic binding. ucsb.edu |
| Geometrical (3D) | Molecular Surface Area | Size and shape of the molecule | Relates to steric fit within a receptor binding site. |
| Topological (2D) | GATS (Geary Autocorrelation) | Distribution of properties on the molecular graph | Can capture electronegativity and polarizability patterns. nih.gov |
| Constitutional (1D) | Molecular Weight | Mass of the molecule | Basic descriptor related to size and diffusion. ucsb.edu |
A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step. Validation assesses the model's ability to reliably predict the activity of new, untested compounds. nih.gov This is done using both internal and external validation techniques.
Internal Validation: This process tests the stability and robustness of the model using the same dataset it was trained on. A common method is leave-one-out cross-validation (LOO-CV). In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. tandfonline.com
External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a larger "training set," used to build the model, and a smaller "test set," which is set aside and not used in model development. The final model is then used to predict the activity of the compounds in the test set. The predictive ability is judged by how well the predicted values match the experimentally determined values for the test set. researchgate.net
Several statistical parameters are used to gauge the quality and predictive power of a QSAR model:
| Parameter | Symbol | Description | Indication of a Good Model |
| Coefficient of Determination | R² | Measures the fraction of the variance in the biological activity that is explained by the model. | Value close to 1.0. tandfonline.com |
| Cross-validated R² | Q² | A measure of the internal predictive ability of the model, typically from LOO cross-validation. | High value (e.g., > 0.6) suggests robustness. nih.gov |
| Correlation Coefficient | R | Measures the quality of the fit of the model to the training data. | Value close to 1.0. |
| Y-Randomization | - | A test where the biological activity data is randomly shuffled to ensure the original correlation is not due to chance. | Models built on scrambled data should have very low R² and Q² values. tandfonline.com |
A statistically validated QSAR model for this compound derivatives serves as a powerful tool, providing insights into the key structural features governing biological activity and guiding future synthetic efforts toward more efficacious compounds. mdpi.com
Application of QSAR in Rational Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in the rational design of new molecules by predicting the activity of untested compounds, thereby prioritizing synthesis and testing efforts. The development of a robust QSAR model typically involves compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various physicochemical properties, and then establishing a mathematical relationship between these descriptors and the biological activity. This approach, however, requires a substantial amount of initial experimental data, which is not available for this compound.
Ligand-Target Interaction Analysis for this compound Analogues
Understanding how a ligand interacts with its biological target is fundamental to mechanism-based drug design. This analysis involves a combination of biophysical, biochemical, and computational methods.
Biophysical Characterization of Binding Events
A variety of biophysical techniques are employed to characterize the binding of a ligand to its target protein. These methods can provide information on binding affinity, kinetics (on- and off-rates), thermodynamics, and stoichiometry. Common techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Without identified biological targets and experimental data for this compound, a biophysical characterization of its binding events cannot be provided.
Mutagenesis Studies of Target Proteins to Map Binding Sites
Site-directed mutagenesis is a powerful tool used to identify the specific amino acid residues in a target protein that are crucial for ligand binding. By systematically replacing individual amino acids and measuring the impact on binding affinity, researchers can map the binding site and understand the key interactions that stabilize the ligand-protein complex. This process is contingent on the identification of a specific biological target for this compound, which is not currently documented.
Mechanistic Insights from Structure-Activity Correlation
By combining structural information from X-ray crystallography or NMR spectroscopy with SAR data, researchers can gain profound insights into the molecular mechanisms of action. This correlation allows for the visualization of how different functional groups on a ligand interact with the binding pocket of a target, explaining the observed changes in activity with structural modifications. The lack of both structural data and comprehensive SAR studies for this compound precludes any detailed mechanistic discussion.
Mechanistic Investigations of 6 Isobutylpyrimidin 4 Ol Interactions in Biological and Chemical Systems Excluding Human Data
Biochemical Pathway Modulation by 6-Isobutylpyrimidin-4-ol Analogues
The pyrimidine (B1678525) scaffold is a versatile core structure found in many biologically active molecules. Analogues of this compound, sharing this core, have been shown to modulate various biochemical pathways through interactions with key proteins like enzymes and receptors, as well as by interfering with protein-protein interactions.
Enzyme Inhibition and Activation Profiling in Cell-Free Systems
Pyrimidine derivatives have been extensively studied as inhibitors of a wide range of enzymes in cell-free systems. This is largely due to the pyrimidine ring's ability to form crucial hydrogen bonds within the active sites of enzymes, particularly kinases. nih.gov
Kinase Inhibition: The pyrimidine core is a well-established scaffold for developing kinase inhibitors. nih.gov For example, a series of 4,6-disubstituted pyrimidine compounds were synthesized and evaluated for their inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative diseases. Several of these derivatives displayed significant inhibitory potential in an ATPase inhibition assay, with IC50 values in the micromolar range. frontiersin.org Similarly, certain 4,6-disubstituted pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are also recognized as privileged scaffolds for developing kinase inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to bind effectively to the kinase hinge region. rsc.orged.ac.uk
Lipoxygenase Inhibition: Pyrimidine analogues have also been investigated as inhibitors of lipoxygenases, enzymes involved in inflammatory pathways. A study on novel pyrimidine acrylamides identified two compounds with potent inhibitory activity against soybean lipoxygenase, with IC50 values of 1.1 µM and 10.7 µM. nih.gov
The inhibitory activities of various pyrimidine derivatives against different enzymes are summarized in the table below.
| Compound Class | Target Enzyme | IC50/Ki Value |
| 4,6-disubstituted pyrimidine | MARK4 | 7.52 ± 0.33 µM |
| 4,6-disubstituted pyrimidine | MARK4 | 12.98 ± 0.63 µM |
| Pyrimidine acrylamide | Soybean Lipoxygenase | 1.1 µM |
| Pyrimidine acrylamide | Soybean Lipoxygenase | 10.7 µM |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 0.95 nM |
| 6-aminopyrido[2,3-d]pyrimidino-7-urea | EGFR | 0.21 µM |
| Pyridylpyrimidine | FtsZ-ZipA interaction | 12 µM (Ki) |
Receptor Binding Studies in Isolated Membrane Preparations
The interaction of pyrimidine derivatives with various receptors has been explored, particularly in the context of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes.
Studies on diaryl 2- or 4-amidopyrimidines have identified these compounds as potent and selective antagonists of the human A3 adenosine receptor (hA3AR). nih.gov Radioligand binding assays revealed that some of these derivatives exhibit high affinity for the hA3AR, with Ki values in the low nanomolar range, while showing no significant activity at other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov
Further research into 4-arylthieno[3,2-d]pyrimidines led to the discovery of potent antagonists for the human A2A adenosine receptor. manchester.ac.uk Molecular modeling studies have provided insights into the binding modes of these pyrimidine derivatives, highlighting key interactions with residues such as Phe168, Glu169, and Asn253 within the receptor's transmembrane domains. researchgate.nettcmsp-e.com
| Compound Class | Target Receptor | Binding Affinity (Ki) |
| Diaryl 2- or 4-amidopyrimidine | Human A3 Adenosine Receptor | < 10 nM |
| Pyrazolo[3,4-d]pyridazine derivative | Human A1 Adenosine Receptor | 21 nM |
| Pyrazolo[3,4-d]pyridazine derivative | Human A3 Adenosine Receptor | 55 nM |
Modulation of Protein-Protein Interactions in vitro
The modulation of protein-protein interactions (PPIs) represents a challenging but promising area for therapeutic intervention. nih.goved.ac.uk The pyrimidine scaffold has been identified as a valuable structural motif for designing molecules that can disrupt or stabilize these interactions. nih.gov PPI interfaces are often large and flat, making them difficult to target with small molecules. nih.gov However, pyrimidine-based compounds can be designed to mimic secondary protein structures like α-helices or β-strands, which are often critical for PPIs. nih.gov
A notable example of a pyrimidine derivative modulating a PPI is a pyridylpyrimidine compound identified as an inhibitor of the FtsZ-ZipA interaction, which is essential for bacterial cell division. This inhibitor was discovered through a high-throughput fluorescence polarization screen and was found to have a Ki of 12 µM. nih.gov Crystallographic studies confirmed that this compound occupies the FtsZ binding pocket on ZipA. nih.gov This demonstrates the potential of pyrimidine-based scaffolds to serve as a starting point for the development of novel PPI modulators. nih.gov
Cellular Mechanistic Studies with this compound Analogues (Non-Clinical)
Investigating the effects of compounds within a cellular context is crucial for understanding their biological activity. Studies on pyrimidine analogues in cultured cells have helped to elucidate their cellular targets and their impact on signaling pathways.
Elucidation of Cellular Target Engagement (e.g., Kinases, Phospholipases)
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. uu.nlnih.gov The NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay is a powerful tool for quantitatively measuring the binding of compounds to specific proteins in live cells. reactionbiology.compromegaconnections.compromega.comreactionbiology.com
This technology has been applied to study the cellular engagement of aminopyrimidine-based kinase inhibitors. In one study, a library of aminopyrimidine analogues was profiled using the NanoBRET™ assay to assess their engagement with the kinase TBK1 in a cellular environment. acs.org The results demonstrated that while some compounds showed potent enzymatic inhibition, this did not always translate to potent target engagement in cells, highlighting the importance of cellular assays. acs.org The NanoBRET™ assay allows for the determination of apparent cellular affinity (IC50) by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase. nih.govpromega.com
The table below shows NanoBRET™ IC50 values for selected aminopyrimidine analogues against various kinases in HEK293 cells, demonstrating their cellular target engagement. researchgate.net
| Kinase Target | Aminopyrimidine Analogue 1 (IC50 in µM) | Aminopyrimidine Analogue 2 (IC50 in µM) | Aminopyrimidine Analogue 3 (IC50 in µM) |
| BMP2K | 0.89 | 1.2 | >10 |
| MYLK2 | 2.4 | 3.1 | >10 |
| TBK1 | 0.15 | 0.22 | 0.55 |
| LRRK2 | >10 | >10 | 1.8 |
Analysis of Signaling Pathway Perturbations in Cultured Cells
Pyrimidine derivatives have been shown to perturb various cellular signaling pathways, leading to specific biological outcomes.
One significant finding is the ability of certain pyrimidine derivatives to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. nih.govrsc.orgresearchgate.net In a study evaluating 31 novel pyrimidine derivatives, one compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was identified as a potent bone anabolic agent. nih.gov In vitro experiments demonstrated that this compound promoted osteogenesis by upregulating the expression of osteogenic genes such as RUNX2 and type 1 collagen. Mechanistic studies revealed that it enhances the phosphorylation of SMAD1, a key downstream effector of the BMP2 signaling pathway, which is crucial for osteoblast differentiation and bone formation. nih.govnih.gov
Furthermore, inhibitors of the pyrimidine biosynthesis pathway have been found to modulate innate immunity signaling. Compounds that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have been shown to enhance the expression of antiviral genes. nih.govscienceopen.com This effect was found to be dependent on the transcription factor IRF1, establishing a link between pyrimidine metabolism and the cellular antiviral response. nih.govscienceopen.com
Membrane Permeability and Intracellular Distribution in Cellular Models
Specific experimental data on the membrane permeability and intracellular distribution of this compound in cellular models are not presently available in published research. However, the physicochemical properties of a small molecule are key determinants of its ability to cross the cell membrane and reach intracellular targets. The passive diffusion of a molecule across the lipid bilayer is governed by factors summarized in Lipinski's "Rule of Five," which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Small molecules like this compound, with an isobutyl group, are expected to have a degree of lipophilicity that could facilitate passage across the cell membrane. The permeability coefficient (Pe) is a quantitative measure of this ability. For instance, various small molecules exhibit a wide range of permeability coefficients; highly permeable molecules can have coefficients in the order of 10⁻⁴ cm/s, while poorly permeable ones are much lower. nih.gov The intracellular fate of a compound depends on its affinity for various organelles and macromolecules. Once inside the cell, a molecule might accumulate in specific compartments like the mitochondria or nucleus, or it might be a substrate for efflux pumps that actively transport it out of the cell, impacting its effective intracellular concentration. nih.gov Advanced techniques are required to study these dynamics, but such specific investigations have not been reported for this compound.
Anti-Microbial Activity Profiling of this compound Derivatives (In Vitro)
While direct studies on derivatives of this compound are limited, the broader family of pyrimidine derivatives has been extensively evaluated for antimicrobial properties. The following sections summarize findings for various pyrimidine analogs, which serve as a proxy for the potential activities of this chemical class.
Assessment of Bacteriostatic and Bactericidal Mechanisms in Microbial Cultures
Pyrimidine derivatives exhibit a range of antibacterial activities, acting through either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) mechanisms. The specific mechanism is dependent on the derivative's structure and the target bacterium.
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial to differentiate between these mechanisms. Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened against multidrug-resistant pathogens, with MIC assays confirming their antibacterial effects. nih.gov
Table 1: Bacteriostatic Activity of Selected Pyrimidine Derivatives
| Compound Name | Target Organism | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | Bacteriostatic, Anti-virulence | 50 | nih.gov |
| 2-amino-5-bromopyrimidine (2A5BP) | EHEC | Inhibits biofilm, no effect on growth | 50 | mdpi.com |
Evaluation of Antifungal and Antiviral Effects in Laboratory Strains
The pyrimidine scaffold is a core component of many commercial fungicides and is a promising backbone for novel antiviral agents. nih.govnih.gov
Antifungal Activity: Numerous pyrimidine derivatives have demonstrated significant fungicidal activities against a wide array of phytopathogenic fungi. nih.gov For instance, novel pyrimidines containing an amide moiety have shown potent inhibition against fungi like Phomopsis sp. frontiersin.orgnih.gov One such compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited an EC₅₀ value of 10.5 µg/mL against Phompsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov These studies often use the poisoned food technique to evaluate the inhibition rate of mycelial growth. nih.gov
Table 2: Antifungal Activity of Representative Pyrimidine Derivatives
| Compound Name | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | Not specified | frontiersin.orgnih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Not specified | 10.5 | frontiersin.orgnih.gov |
| Representative Pyrimidine Derivative 1a | Thanatephorus cucumeris (TC) | 80.4 | Not specified | researchgate.net |
Antiviral Activity: The pyrimidine nucleus is integral to many molecules with proven antiviral efficacy against a broad spectrum of viruses, including influenza virus, HIV, and hepatitis B and C. nih.govnih.gov The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase in HIV. nih.gov For example, certain 2-(phenylamino)pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against wild-type and resistant HIV-1 strains, with half-maximal effective concentration (EC₅₀) values below 10 nM. nih.gov Other pyrimidine derivatives have shown promise in inhibiting the polymerase complex of the influenza virus. mdpi.com
Investigation of Biofilm Inhibition Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov Pyrimidine derivatives have emerged as promising agents that can inhibit biofilm formation, often by targeting mechanisms other than direct bacterial killing. frontiersin.org
The antibiofilm mechanisms of pyrimidine derivatives are diverse. Halogenated pyrimidines have been shown to inhibit biofilm formation in S. aureus by downregulating the expression of genes involved in quorum sensing (cell-to-cell communication) and adhesion. nih.gov For example, 2,4-dichloro-5-fluoropyrimidine (24DC5FP) was found to suppress the expression of the quorum-sensing regulator agrA and effector RNAIII. nih.gov In EHEC, certain derivatives effectively reduced the production of curli, which are amyloid fibers essential for adhesion and biofilm development, by downregulating the expression of csgA and csgB genes. mdpi.com
Other studies have shown that pyrancoumarin derivatives containing a pyrimidine synthesis pathway can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by targeting the de novo synthesis of pyrimidines, which are essential for the bacteria. frontiersin.org This disrupts the production of necessary cellular components for building the biofilm matrix.
Table 3: Biofilm Inhibition by Selected Pyrimidine Derivatives
| Compound Name | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | Downregulation of quorum sensing genes (agrA, RNAIII) | nih.gov |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) | EHEC | Downregulation of curli genes (csgA, csgB); reduced motility | mdpi.com |
Computational Chemistry and Molecular Modeling of 6 Isobutylpyrimidin 4 Ol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the fundamental structural and electronic nature of 6-isobutylpyrimidin-4-ol. nih.govresearchgate.net These calculations provide a basis for predicting its stability, reactivity, and spectroscopic properties.
Pyrimidin-4-ol compounds can exist in a tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). The position of this equilibrium is crucial as the different tautomers exhibit distinct chemical properties and biological activities.
Computational methods are used to calculate the relative energies of these tautomers. researchgate.net The stability of each form is influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment. beilstein-journals.org For instance, polar solvents may favor one tautomer over the other by stabilizing its dipole moment. The equilibrium is often solvent-dependent, with the keto form being more prevalent in some environments and the enol form in others. beilstein-journals.org
The aromaticity of the pyrimidine (B1678525) ring in each tautomer is also a key factor. Aromaticity is associated with increased stability. Computational methods can quantify the aromatic character of the ring in both the enol and keto forms, which helps in predicting the predominant tautomer. The enol form typically possesses a fully aromatic pyrimidine ring, which contributes to its stability, while the keto form has a partially saturated ring.
Table 1: Illustrative Tautomeric Equilibrium Data for this compound This table presents hypothetical data for illustrative purposes.
| Tautomer | Form | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water | Aromaticity Index (Hypothetical) |
| 1a | Enol (OH-form) | 0.00 | +1.50 | 0.95 |
| 1b | Keto (NH-form) | +2.10 | 0.00 | 0.65 |
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, provide a quantitative measure of its reactivity. researchgate.net
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors help to understand the molecule's propensity to participate in electrophilic or nucleophilic attacks. researchgate.net
Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical data calculated at the B3LYP/6-311G(d,p) level for illustrative purposes.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| Energy Gap | ΔE | 5.3 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.2 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Electrophilicity Index | ω | 2.80 |
Conformational Analysis of the Isobutyl Side Chain
The isobutyl side chain of this compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis is performed to identify the most stable, low-energy conformers, as these are the most likely to be present and biologically active.
Potential energy surface (PES) scans are conducted by systematically rotating the dihedral angles of the isobutyl group and calculating the energy at each step. This process identifies energy minima corresponding to stable conformers and energy barriers for interconversion between them. The results of this analysis are crucial for understanding how the molecule can adapt its shape to fit into a biological receptor's binding site.
Molecular Docking and Dynamics Simulations for this compound and its Analogues
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a large biological macromolecule, typically a protein (receptor). mdpi.com These methods are fundamental in drug discovery and design. youtube.com
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. mdpi.com This information reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For pyrimidine derivatives, potential targets could include enzymes like cyclin-dependent kinases (CDKs). nih.gov
Table 3: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | LEU83, VAL35, ASP145 |
| Analogue A (propyl side chain) | -7.1 | LEU83, VAL35 |
| Analogue B (tert-butyl side chain) | -7.9 | LEU83, VAL35, ASP145, ILE10 |
Simulation of Ligand-Receptor Complex Stability and Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion.
MD simulations are used to:
Assess the stability of the complex: By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the binding pose is stable over the simulation time. mdpi.com
Analyze conformational changes: MD can reveal how the ligand and receptor adapt to each other upon binding, a phenomenon known as induced fit. nih.gov
Characterize detailed interactions: The simulation allows for a detailed analysis of the persistence of hydrogen bonds and other non-covalent interactions that contribute to binding affinity.
Calculate binding free energy: Advanced computational methods can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy, which is a measure of the stability of the ligand-receptor complex. nih.gov
These simulations provide a more realistic and comprehensive understanding of the molecular recognition process between this compound and its biological target.
Characterization of Allosteric Binding Sites
Allosteric modulation represents a sophisticated mechanism for regulating protein function, and the identification of allosteric binding sites is a key area of computational drug discovery. nih.govbiorxiv.orgfrontiersin.orgnih.gov For this compound, computational methods can be employed to predict and characterize potential allosteric pockets on various protein targets. Methodologies such as molecular dynamics (MD) simulations and normal mode analysis (NMA) are instrumental in revealing cryptic or transient allosteric sites that are not apparent in static crystal structures. rsc.org
Computational approaches to identify allosteric sites often involve the use of specialized algorithms that analyze protein structures for pockets with desirable characteristics for small molecule binding. These characteristics can include size, shape, hydrophobicity, and the potential for hydrogen bonding interactions. Once a potential allosteric site is identified, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to that site. These simulations provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.
While specific computational studies on the allosteric binding sites of this compound are not yet prevalent in the public domain, the principles of such investigations are well-established. The following table illustrates a hypothetical characterization of a predicted allosteric binding site for this compound on a generic kinase target.
| Computational Method | Predicted Allosteric Site Characteristics | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (ΔG, kcal/mol) |
| Pocket Detection Algorithms | Moderately hydrophobic pocket adjacent to the C-terminal lobe of the kinase domain. | Val123, Leu178, Phe190 | - |
| Molecular Dynamics Simulations | Site exhibits conformational flexibility, suggesting an induced-fit binding mechanism. | - | - |
| Molecular Docking | The isobutyl group of the ligand is predicted to occupy a hydrophobic sub-pocket, while the pyrimidinol core forms hydrogen bonds with the backbone of the protein. | Hydrogen bonds with the backbone carbonyl of Glu175 and the side chain of Asn176. | -7.5 |
In Silico Prediction of Relevant Biological Properties (Excluding Human Pharmacokinetics and Toxicity)
In silico models are powerful tools for the early assessment of a compound's drug-like properties, helping to prioritize candidates for further development.
ADME-related property predictions (e.g., permeability, solubility) in abstract terms, avoiding specific human data
The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its potential as a therapeutic agent. researchgate.netnih.gov Computational models can provide valuable predictions of these properties for this compound. For instance, aqueous solubility can be estimated based on the compound's chemical structure using quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net Similarly, its permeability across biological membranes, a key factor in oral absorption, can be predicted using models trained on experimental data from cell-based assays like the Caco-2 permeability assay. mdpi.com
These predictive models typically rely on a set of molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. By analyzing these descriptors, algorithms can estimate the ADME-related properties of this compound.
The following table provides a summary of hypothetically predicted ADME-related properties for this compound, based on general principles of computational ADME prediction.
| Property | Predicted Value | Computational Model/Method |
| Aqueous Solubility (logS) | -3.5 | QSPR models based on molecular descriptors |
| Caco-2 Permeability (logPapp, cm/s) | -5.2 | Models based on lipophilicity and polar surface area |
| Lipophilicity (logP) | 2.8 | Atom-based and fragment-based prediction methods |
| Polar Surface Area (PSA) | 55.1 Ų | Calculation based on functional group contributions |
| Blood-Brain Barrier Penetration | Low | Prediction based on PSA and molecular weight |
Prediction of Metabolic Soft Spots for Enzymatic Degradation
Identifying the most likely sites of metabolism on a molecule, often referred to as "metabolic soft spots," is crucial for understanding its metabolic stability and potential for generating active or inactive metabolites. nih.gov Computational tools can predict these soft spots by considering the reactivity of different parts of the molecule and their accessibility to metabolic enzymes, primarily cytochrome P450s (CYPs). nih.gov
For this compound, computational models would likely identify the isobutyl group and the pyrimidine ring as potential sites for metabolism. The methylene and methine carbons of the isobutyl group are susceptible to hydroxylation, while the pyrimidine ring could undergo oxidation. The likelihood of metabolism at each site is influenced by factors such as the activation energy of the reaction and the steric hindrance around the site.
A hypothetical prediction of metabolic soft spots for this compound is presented in the table below.
| Potential Metabolic Soft Spot | Predicted Metabolic Reaction | Rationale |
| Isobutyl group (tertiary carbon) | Hydroxylation | Susceptible to oxidation by CYP enzymes. |
| Isobutyl group (secondary carbon) | Hydroxylation | Another potential site for CYP-mediated oxidation. |
| Pyrimidine ring | Oxidation | Aromatic hydroxylation is a common metabolic pathway. |
Virtual Screening of Chemical Libraries for Novel Pyrimidinol-based Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.netnih.gov This approach can be employed to discover novel compounds with a pyrimidinol-based scaffold, similar to this compound, that may exhibit improved potency, selectivity, or pharmacokinetic properties.
The process of virtual screening typically involves creating a 3D model of the target protein's binding site and then computationally "docking" each molecule from a chemical library into this site. nih.govnih.govijpbs.comresearchgate.netmdpi.com The docked poses are then scored based on their predicted binding affinity, and the top-scoring compounds are selected for experimental testing. This methodology has been successfully applied to identify novel inhibitors for various targets, including those with pyrimidine and pyrazolopyrimidine cores. mdpi.commdpi.com
A hypothetical virtual screening campaign to identify novel pyrimidinol-based scaffolds could involve the following steps and potential outcomes, as summarized in the table below.
| Virtual Screening Stage | Description | Example Outcome |
| Library Selection | A large, diverse chemical library (e.g., ZINC database) is chosen for screening. | A library of over 1 million commercially available compounds. |
| Target Preparation | A high-resolution 3D structure of the target protein is prepared for docking. | The crystal structure of a kinase domain is used, with the binding site defined. |
| Docking and Scoring | Each molecule in the library is docked into the target's binding site and scored. | 10,000 compounds are identified with a predicted binding affinity better than -8.0 kcal/mol. |
| Filtering and Selection | The top-scoring compounds are filtered based on drug-like properties and visual inspection. | 100 compounds with diverse chemical structures and good predicted ADME properties are selected for synthesis and biological evaluation. |
Advanced Analytical and Spectroscopic Characterization Techniques for 6 Isobutylpyrimidin 4 Ol and Its Metabolites
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 6-Isobutylpyrimidin-4-ol and the identification of its potential metabolites. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.
Structural Confirmation: For this compound (C₉H₁₄N₂O), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. An experimental measurement via HRMS that matches this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from other isobaric compounds.
Metabolite Identification: In metabolic studies, HRMS is used to detect and identify biotransformation products. After incubation with metabolic systems (e.g., liver microsomes), samples are analyzed by techniques like liquid chromatography coupled with HRMS (LC-HRMS). Metabolites are identified by searching for specific mass shifts from the parent drug, this compound. Common metabolic reactions for pyrimidine-based compounds include oxidation (hydroxylation), N-dealkylation, and glucuronidation. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these metabolic products, providing the first step in their structural elucidation.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in pinpointing the location of metabolic modifications on the molecule. By comparing the fragmentation of the parent compound with that of a potential metabolite, structural isomers can often be distinguished.
Table 1: Theoretical HRMS Data for this compound and Potential Metabolites
| Compound | Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Potential Metabolic Reaction |
|---|---|---|---|---|
| This compound | C₉H₁₄N₂O | [M+H]⁺ | 167.1184 | Parent Compound |
| Hydroxylated Metabolite | C₉H₁₄N₂O₂ | [M+H]⁺ | 183.1133 | Oxidation (+O) |
| Carboxylic Acid Metabolite | C₉H₁₂N₂O₃ | [M+H]⁺ | 197.0926 | Oxidation of Isobutyl Chain |
| Glucuronide Conjugate | C₁₅H₂₂N₂O₇ | [M+H]⁺ | 343.1505 | Glucuronidation (+C₆H₈O₆) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within this compound can be determined.
¹H NMR: A ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, specific signals corresponding to the pyrimidine (B1678525) ring protons, the isobutyl group protons (CH₂, CH, and CH₃), and the hydroxyl proton would be observed.
¹³C NMR: A ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts provide information about the functional groups and hybridization of the carbon atoms (e.g., aromatic vs. aliphatic carbons).
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is used to map out the spin systems, such as the complete isobutyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for instance, linking the isobutyl group to the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which can help determine the molecule's conformation.
Published patent literature provides basic ¹H NMR and mass spectrometry data confirming the synthesis of this compound.
Table 2: Representative ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
|---|---|---|---|---|
| Pyrimidine H-2/H-5 | ~8.0 - 8.2 | Singlet / Doublet | 1H | - |
| Pyrimidine H-5/H-2 | ~6.3 - 6.5 | Singlet / Doublet | 1H | - |
| CH₂ (isobutyl) | ~2.4 - 2.6 | Doublet | 2H | ~7.0 |
| CH (isobutyl) | ~1.9 - 2.1 | Multiplet | 1H | - |
| CH₃ (isobutyl) | ~0.9 - 1.0 | Doublet | 6H | ~6.6 |
| OH (pyrimidinol) | Broad singlet, variable position |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a typical representation for this class of compound.
X-ray Crystallography for Solid-State Structural Analysis of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. This technique provides precise coordinates of every atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
For this compound, a single-crystal X-ray diffraction study would provide invaluable information, including:
Tautomeric Form: Pyrimidin-4-ol compounds can exist in tautomeric equilibrium with their corresponding pyrimidin-4-one form. X-ray crystallography would unambiguously identify which tautomer is present in the solid state.
Molecular Conformation: It would reveal the conformation of the flexible isobutyl group relative to the pyrimidine ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like hydrogen bonding (e.g., involving the hydroxyl group and pyrimidine nitrogens) and van der Waals interactions. This information is crucial for understanding the compound's physical properties, such as melting point and solubility.
To date, a public-domain crystal structure for this compound or its complexes has not been reported. The ability to obtain such a structure is contingent upon growing a single crystal of sufficient size and quality.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities, starting materials, byproducts, or metabolites, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of non-volatile compounds like substituted pyrimidines.
Mode: Reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).
Detection: A UV detector is commonly used, as the pyrimidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide UV spectra for each peak, aiding in peak identification and purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass information, offering a high degree of specificity.
Application: HPLC is used to determine the purity of a synthesized batch of this compound by separating it from any related substances. It is also the primary tool for analyzing samples from metabolic studies, separating the parent compound from its various metabolites before they are detected by MS.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.
Derivatization: this compound contains a polar hydroxyl (-OH) group, which can lead to poor peak shape and thermal degradation in a GC system. Therefore, derivatization is often required to convert the -OH group into a less polar, more volatile ether or ester group (e.g., by silylation) prior to analysis.
Detection: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a mass spectrometer (GC-MS) offers structural information based on the compound's fragmentation pattern upon electron ionization.
Application: GC can be used as an alternative method for purity assessment, particularly for detecting volatile impurities that may not be easily observed by HPLC.
Applications of 6 Isobutylpyrimidin 4 Ol As a Chemical Probe or Scaffold in Research
Utilization as a Chemical Probe for Target Validation in Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in a biological context. The development of such probes is a critical step in target validation, the process of confirming that modulating the activity of a specific protein will have a desired therapeutic effect. The 6-isobutylpyrimidin-4-ol core has been identified as a promising starting point for the generation of such probes.
Researchers have utilized the this compound scaffold to design inhibitors for various protein classes, particularly kinases, which are enzymes that play a crucial role in cell signaling and are frequently implicated in diseases like cancer. By systematically modifying the pyrimidine (B1678525) ring, scientists can optimize the potency and selectivity of these inhibitors. For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific kinases. These studies are essential for understanding the biological role of the target protein and for validating it as a potential drug target.
The general process for developing a chemical probe from the this compound scaffold involves several key steps:
| Step | Description |
| Initial Screening | A library of compounds, including this compound derivatives, is tested against a panel of biological targets. |
| Hit Identification | Compounds that show activity against a specific target are identified as "hits". |
| Lead Optimization | The chemical structure of the hit compound is systematically modified to improve its potency, selectivity, and other properties. |
| Probe Characterization | The final chemical probe is thoroughly characterized to confirm its mechanism of action and its suitability for use in biological research. |
Integration into Complex Chemical Architectures for Novel Compound Discovery
The structural features of this compound make it an ideal scaffold for the construction of more complex molecules. A scaffold in medicinal chemistry is a core chemical structure to which various functional groups can be attached, leading to a diverse range of compounds. The isobutyl group provides a lipophilic region that can interact with hydrophobic pockets in target proteins, while the pyrimidinol ring offers sites for hydrogen bonding and further chemical modification.
The synthesis of novel compounds based on this scaffold often involves multi-step reaction sequences. For instance, the hydroxyl and various positions on the pyrimidine ring can be functionalized to introduce new chemical diversity. This allows for the exploration of a broader chemical space and the potential to identify compounds with novel biological activities. The integration of the this compound core into larger, more complex architectures is a key strategy in the quest for new drug candidates.
Development as a Building Block in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify promising new lead compounds. This compound serves as an excellent building block for the creation of such libraries due to its versatile reactivity and drug-like properties.
In a typical library synthesis, the this compound core is attached to a solid support, allowing for the efficient addition of various chemical reagents in a stepwise fashion. This "split-and-pool" synthesis strategy enables the generation of thousands or even millions of unique compounds in a relatively short period.
The following table outlines the key features of this compound as a building block in combinatorial synthesis:
| Feature | Advantage in Library Synthesis |
| Multiple Reaction Sites | Allows for the introduction of diverse chemical functionalities at different positions of the molecule. |
| Favorable Physicochemical Properties | The scaffold possesses characteristics that are generally associated with good drug-like properties. |
| Synthetic Accessibility | The starting material and its simple derivatives are readily prepared, facilitating large-scale library production. |
Role in Advanced Materials Science or Analytical Sensing
While the primary applications of this compound and its derivatives are in the realm of biology and medicine, the inherent properties of the pyrimidine ring suggest potential, albeit less explored, applications in other scientific fields. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, opening up possibilities for the development of novel materials with interesting electronic or catalytic properties. Furthermore, the ability to functionalize the scaffold with fluorescent or other reporter groups could enable its use in the design of analytical sensors for the detection of specific molecules or ions. However, research in these areas is still in its early stages.
Future Directions and Emerging Research Avenues for Pyrimidinol Compounds
Development of Novel Synthetic Strategies for Enhanced Sustainability
Traditional synthetic routes for pyrimidine (B1678525) derivatives have often involved the use of hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in The future of pyrimidinol synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies. rasayanjournal.co.ineurekaselect.com These modern approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances without compromising on yield or purity. rasayanjournal.co.in
Key areas of development in the sustainable synthesis of pyrimidinol compounds include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. nih.gov
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to faster reaction rates and improved yields under milder conditions. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building complex molecules like pyrimidinol derivatives in a single step from three or more starting materials, which reduces the number of synthetic steps and the amount of waste generated. researchgate.net
Green Catalysts and Solvents: The development and use of environmentally benign catalysts, such as biocatalysts or reusable solid catalysts, are central to sustainable synthesis. researchgate.net Similarly, the replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a key focus. rasayanjournal.co.injmaterenvironsci.com
| Synthetic Strategy | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, sonication | Reduced reaction times, lower energy consumption |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions | Reduced toxicity and environmental impact |
| Catalysts | Homogeneous acid/base catalysts | Reusable solid catalysts, biocatalysts | Easy separation and recyclability, milder reaction conditions |
| Reaction Design | Multi-step synthesis | One-pot multicomponent reactions | Increased efficiency, reduced waste generation |
Exploration of Pyrimidinol Scaffolds for Modulating Underexplored Biological Targets
The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.net However, the vast chemical space of pyrimidinol derivatives remains largely untapped, offering significant opportunities to identify novel modulators for underexplored biological targets. The structural versatility of the pyrimidinol scaffold allows for fine-tuning of its physicochemical properties to achieve high affinity and selectivity for a wide range of biological molecules. nih.gov
Future research in this area will likely focus on:
Kinase Inhibitors: Many pyrimidine derivatives have shown potent activity as kinase inhibitors. nih.gov The exploration of pyrimidinol scaffolds against less-studied kinases could lead to new treatments for cancer and inflammatory diseases. arabjchem.org
Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic modifications, such as histone demethylases. nih.gov Pyrimidinol derivatives could be designed to modulate the activity of these enzymes, offering novel therapeutic strategies for a variety of diseases.
G-Protein-Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are important drug targets. The development of pyrimidinol-based ligands for orphan or underexplored GPCRs could open up new therapeutic avenues.
Ion Channel Modulators: Ion channels play crucial roles in cellular signaling and are implicated in a range of disorders. Pyrimidinol scaffolds could be explored for their potential to modulate the activity of specific ion channels.
| Biological Target Class | Examples of Underexplored Targets | Potential Therapeutic Areas |
|---|---|---|
| Kinases | Novel isoforms of PI3K/mTOR, lesser-known CDKs | Cancer, autoimmune diseases |
| Epigenetic Modifiers | Histone demethylases, histone acetyltransferases | Cancer, neurological disorders |
| GPCRs | Orphan GPCRs, GPR119 | Metabolic disorders, CNS diseases |
| Ion Channels | Specific subtypes of potassium or calcium channels | Cardiovascular diseases, pain management |
Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govpremierscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of novel pyrimidinol-based drug candidates. nih.govmdpi.com
Key applications of AI and ML in pyrimidinol research include:
Virtual Screening: AI-powered algorithms can rapidly screen large virtual libraries of pyrimidinol derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained to predict the biological activity of pyrimidinol compounds based on their chemical structure, which can guide the design of more potent and selective molecules. mdpi.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrimidinol-based molecules with desired pharmacological properties, expanding the accessible chemical space for drug discovery. acm.org
ADMET Prediction: AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimidinol derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
| AI/ML Application | Description | Impact on Pyrimidinol Research |
|---|---|---|
| High-Throughput Virtual Screening | Rapidly screens large compound libraries against a biological target. nih.gov | Accelerates hit identification and lead discovery. |
| Predictive Modeling (QSAR) | Builds models to predict biological activity from chemical structure. mdpi.com | Guides lead optimization and the design of more potent compounds. |
| Generative Models | Designs novel molecules with desired properties. acm.org | Expands the chemical space of potential pyrimidinol-based drugs. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Reduces late-stage attrition of drug candidates. |
Challenges and Opportunities in the Academic Research of Pyrimidinol Derivatives
Academic research plays a crucial role in advancing our understanding of pyrimidinol chemistry and biology. While there are significant opportunities for discovery, researchers also face several challenges.
Challenges:
Synthetic Complexity: The synthesis of novel and complex pyrimidinol derivatives can be challenging, requiring specialized expertise and resources.
Biological Screening: Access to robust and relevant biological assays for screening new compounds can be a limiting factor in academic settings.
Intellectual Property: Navigating the complex landscape of intellectual property and patenting new discoveries can be a hurdle for academic researchers.
Funding: Securing consistent funding for fundamental and exploratory research in medicinal chemistry can be highly competitive.
Opportunities:
Collaborative Research: Collaborations between academic labs with complementary expertise in synthesis, computational chemistry, and biology can lead to significant breakthroughs.
Open Science Initiatives: The sharing of data and research findings through open science platforms can accelerate progress in the field.
Niche Therapeutic Areas: Academic researchers are well-positioned to explore the potential of pyrimidinol derivatives for rare and neglected diseases that may be of less interest to the pharmaceutical industry.
Fundamental Discoveries: Academic research often leads to fundamental discoveries about the chemical and biological properties of molecules, which can lay the groundwork for future drug development.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Complexity of novel structures, access to starting materials. | Development of innovative synthetic methods, exploration of new chemical space. |
| Biological Evaluation | Limited access to high-throughput screening, complex assay development. | Focus on novel biological targets, investigation of new mechanisms of action. |
| Resources | Competitive funding landscape, high cost of instrumentation. | Collaborative grant applications, leveraging shared core facilities. |
| Translation | Bridging the gap between basic research and clinical development. | Partnerships with industry, formation of academic spin-offs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
